![molecular formula C13H19NO4 B569599 4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 113380-34-0](/img/structure/B569599.png)
4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
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Description
The compound “4-Ethoxy-4-oxobutanoic acid” is a related compound . It has a molecular formula of C6H10O4 and a molecular weight of 146.141 . Another related compound is “4-Ethoxy-4-oxobutylzinc bromide” which has a molecular formula of C2H5O2C(CH2)3ZnBr and a molecular weight of 260.44 .
Synthesis Analysis
A series of novel analogues of glycine-betaine ionic liquids (AGB-ILs), including 1-(4-ethoxy-4-oxobutyl)-1-methylpyrrolidin-1-ium, N,N,N-tri(n-butyl)(4-ethoxy-4-oxobutyl)-1-phosphonium and N,N,N-trialkyl(4-ethoxy-4-oxobutyl)-1-aminium cations with ethyl, n-propyl and n-butyl alkyl chains, combined with the bromide anion, have been synthesized and characterized .
Molecular Structure Analysis
The molecular structure of “4-Ethoxy-4-oxobutanoic acid” includes an ethoxy group (C2H5O) and a carboxylic acid group (COOH) attached to a four-carbon backbone .
Physical And Chemical Properties Analysis
The compound “4-Ethoxy-4-oxobutanoic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 257.8±23.0 °C at 760 mmHg, and a melting point of 8°C .
Safety and Hazards
Future Directions
The synthesized AGB-ILs, including 1-(4-ethoxy-4-oxobutyl)-1-methylpyrrolidin-1-ium, have been characterized in terms of their thermal properties and ecotoxicity against Allvibrio fischeri . They have low melting points, below 100°C, display high degradation temperatures (180-310°C), and low toxicity . Their ability to form aqueous biphasic systems with potassium citrate/citric acid (at pH 7) was evaluated, and it was shown that the increase of the cation alkyl chain length facilitates the creation of ABS, and that phosphonium-based ILs present a slightly better separation performance in the presence of aqueous solutions of the citrate-based salt . This suggests potential applications in the field of green chemistry.
properties
IUPAC Name |
4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-18-11(15)7-5-6-10-8(2)12(13(16)17)14-9(10)3/h14H,4-7H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQUSQVNYWORPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=C(NC(=C1C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721261 |
Source
|
Record name | 4-(4-Ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
113380-34-0 |
Source
|
Record name | 4-(4-Ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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